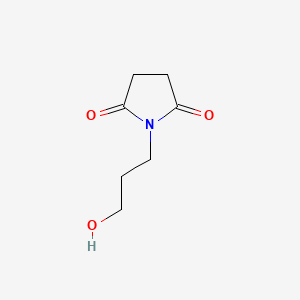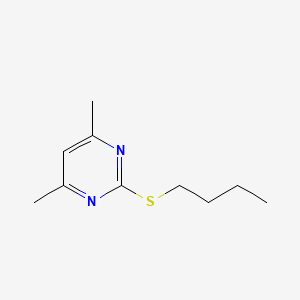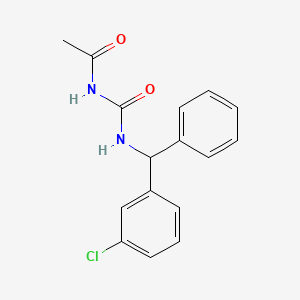
N-(3-Hydroxypropyl)succinimide
Übersicht
Beschreibung
“N-(3-Hydroxypropyl)succinimide” is a chemical compound that contains 22 bonds in total, including 11 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 five-membered ring, 1 imide, 1 hydroxyl group, and 1 primary alcohol .
Synthesis Analysis
The synthesis of “N-(3-Hydroxypropyl)succinimide” and its derivatives has been achieved through the Diels–Alder reaction between appropriate diene and maleimide or hydroxymaleimide moieties . The resulting imides were functionalized with alkanolamine or alkylamine side chains and subsequently converted to their hydrochlorides .Molecular Structure Analysis
The molecular structure of “N-(3-Hydroxypropyl)succinimide” includes a five-membered ring and an imide group. It also contains a hydroxyl group and a primary alcohol .Chemical Reactions Analysis
The succinimide intermediate generated during deamidation of asparagine-containing peptides and proteins has been implicated in the formation of multiple types of degradants in addition to hydrolysis products, including racemization products and amide-linked, nonreducible protein and peptide aggregates .Physical And Chemical Properties Analysis
“N-(3-Hydroxypropyl)succinimide” is a chemical compound with a molecular weight of 115.09 g/mol. It contains 11 Hydrogen atoms, 7 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms .Wissenschaftliche Forschungsanwendungen
Organic Chemistry
- Summary of the Application : N-(3-Hydroxypropyl)succinimide is used in the synthesis of compounds with a hydroxyl-amide group (hydroxamic acids), which are known for their biological activity .
- Methods of Application : The synthesis involves a two-step approach. The first stage is the synthesis of N-substituted succinimide via the reaction of aromatic amine or carboxylic acid hydrazide with succinic anhydride. The second step involves the imide ring opening reaction by hydroxylamine .
- Results or Outcomes : Sixteen hydroxamic acids were synthesized using this approach. Most of these compounds were obtained for the first time .
Pharmaceutical Research
- Summary of the Application : N-(3-Hydroxypropyl)succinimide is involved in the study of succinimide formation and accumulation at aspartic acid residues in the complementarity-determining region of a therapeutic monoclonal antibody .
- Methods of Application : Accumulation of succinimide was identified through intact and reduced LC–MS mass measurements. A low pH peptide mapping method was used for relative quantitation and localization of succinimide formation in the CDR .
- Results or Outcomes : A strong correlation between succinimide accumulation in the CDR, an increase in basic charge variants, and a decrease in potency was observed. Statistical modeling suggests that a combination of ion exchange chromatography and potency measurements can be used to predict succinimide levels in a given sample .
Chemiluminescence Research
- Summary of the Application : N-Hydroxysuccinimide has been explored as an efficient and stable chemiluminescence coreactant for the first time . It is used for highly selective and sensitive detection .
- Methods of Application : The chemiluminescence intensity of the newly developed luminol-NHS system is about 22 times higher than that of the traditional luminol-H2O2 system . Chemiluminescence of this system is dramatically enhanced by Co2+ .
- Results or Outcomes : This new chemiluminescence system is then applied for the highly selective and ultrasensitive detection of Co2+ with a limit of detection (0.01 nM) better than those of several conventional analytical methods . This system also enables the efficient detection of luminol (LOD=7 pM) and NHS (LOD=3.0 μM) with excellent sensitivity .
Biochemical Applications
- Summary of the Application : N-Hydroxysuccinimide is commonly found in organic chemistry or biochemistry where it is used as an activating reagent for carboxylic acids .
- Methods of Application : A common way to synthesize an NHS-activated acid is to mix NHS with the desired carboxylic acid and a small amount of an organic base in an anhydrous solvent . A coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is then added to form a highly reactive activated acid intermediate .
- Results or Outcomes : NHS esters are commonly used for protein modification (e.g. an NHS ester of fluorescein is commercially available, and can be added to a protein to obtain a fluorescently labeled protein in a straightforward reaction and purification step) . NHS can be used with EDC to immobilize enzymes for biosensor applications .
Chemiluminescence Detection
- Summary of the Application : N-Hydroxysuccinimide has been explored as an efficient and stable chemiluminescence coreactant for highly selective and sensitive detection .
- Methods of Application : The chemiluminescence intensity of the newly developed luminol-NHS system is about 22 times higher than that of the traditional luminol-H2O2 system . Chemiluminescence of this system is dramatically enhanced by Co2+ .
- Results or Outcomes : This new chemiluminescence system is then applied for the highly selective and ultrasensitive detection of Co2+ with a limit of detection (0.01 nM) better than those of several conventional analytical methods . This system also enables the efficient detection of luminol (LOD=7 pM) and NHS (LOD=3.0 μM) with excellent sensitivity .
Assay Techniques
- Summary of the Application : Succinimides are used to form covalent bonds between proteins or peptides and plastics, which is useful in a variety of assay techniques .
- Methods of Application : The process involves the reaction of the succinimide with the protein or peptide to form a covalent bond .
- Results or Outcomes : The resulting covalently bonded protein or peptide can then be used in various assay techniques .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(3-hydroxypropyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c9-5-1-4-8-6(10)2-3-7(8)11/h9H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMBWDGCFLVNTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30310386 | |
| Record name | NSC226270 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30310386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Hydroxypropyl)pyrrolidine-2,5-dione | |
CAS RN |
56058-21-0 | |
| Record name | NSC226270 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226270 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC226270 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30310386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-hydroxypropyl)pyrrolidine-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(6-Methoxy-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanone;hydrobromide](/img/structure/B1657200.png)
![2-[3-[2-[5-(4-Fluorophenyl)-3-(4-propan-2-ylphenyl)-3,4-dihydropyrazol-2-yl]-1,3-thiazol-4-yl]phenyl]isoindole-1,3-dione;hydrobromide](/img/structure/B1657201.png)
![4-chloro-N'-[1-(5-chloro-2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B1657202.png)
![1-(4-Chlorobenzyl)-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B1657203.png)

![N-[(E)-(2-ethoxy-5-methoxyphenyl)methylideneamino]-4-prop-2-enoxybenzamide](/img/structure/B1657206.png)
![N-[4-chloro-3-(dimethylsulfamoyl)phenyl]-2-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]acetamide](/img/structure/B1657208.png)
![8-Chloro-1,4-dioxaspiro[4.5]decane](/img/structure/B1657209.png)

![[2-Oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl] 2-thiophen-3-ylacetate](/img/structure/B1657215.png)


![[(Z)-(4-fluorophenyl)methylideneamino] N-(2-chlorophenyl)carbamate](/img/structure/B1657221.png)
![Methyl 4-[ethoxycarbonyl-[(methyl-propan-2-yloxy-phosphoryl)methyl]amino]butanoate](/img/structure/B1657223.png)